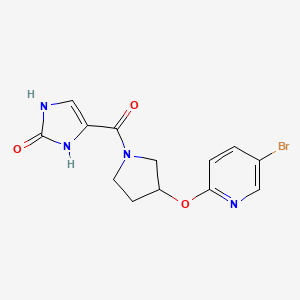
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various research applications, making it an important area of study for scientists.
Scientific Research Applications
Synthesis and Modification
- A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, including compounds like 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one, has been developed. This involves the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. The process extends to benzo analogues of these compounds, highlighting its versatility in creating a range of derivatives for different research applications (Shevchuk et al., 2012).
Antimicrobial Activity
- Novel cyanopyridine derivatives, including 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds, including derivatives of the chemical structure , showed inhibitory effects on bacterial growth, indicating their potential application in antimicrobial research (Bogdanowicz et al., 2013).
Chemical Transformation and Reactivity
- Research on the synthesis of imidazo[1,2-a]pyridines and indoles from compounds containing a nitropyridine group, similar to the chemical structure , has shown that these compounds can undergo various transformations with different reagents, forming new heterocyclic structures. This demonstrates the compound's versatility in chemical reactions and its potential use in the synthesis of diverse heterocyclic compounds (Khalafy et al., 2002).
Biological Activity Prediction
- A study involving the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, related structurally to the compound , also included predictions of biological activity for these synthesized compounds. The use of predictive models for biological activity emphasizes the potential of such compounds in drug discovery and pharmaceutical research (Kharchenko et al., 2008).
Pharmaceutical Potential
- In the field of pharmacology, imidazo[1,2-a]pyridine derivatives, which share a similar structural framework with the compound , have been synthesized and studied for various bioactivities. These activities include antimicrobial, antiviral, and anticancer properties, highlighting the potential pharmaceutical applications of these compounds (Kumar & Rao, 2005).
properties
IUPAC Name |
4-[3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c14-8-1-2-11(15-5-8)21-9-3-4-18(7-9)12(19)10-6-16-13(20)17-10/h1-2,5-6,9H,3-4,7H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXJHPWVWAMVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
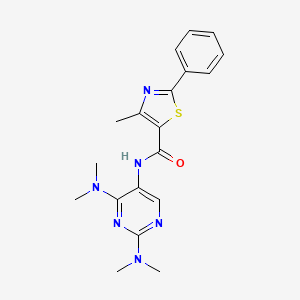
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
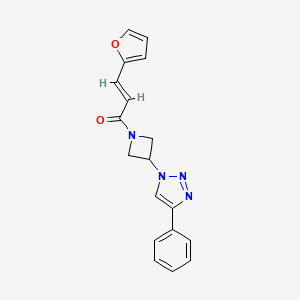
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
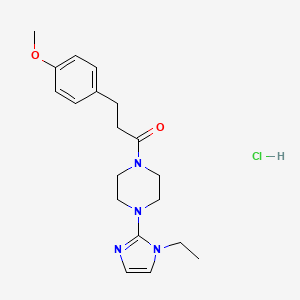
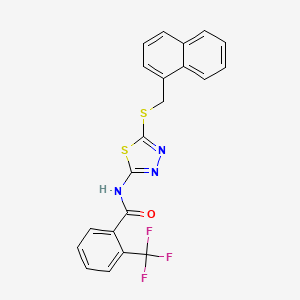
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
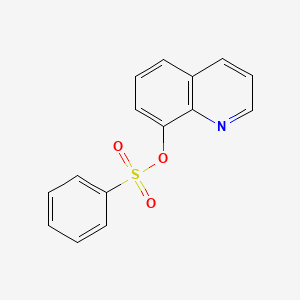
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)
